molecular formula C20H23N3O4 B2823189 3,4-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide CAS No. 1105242-41-8

3,4-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide

Cat. No.: B2823189
CAS No.: 1105242-41-8
M. Wt: 369.421
InChI Key: UZUMJPLSQYNSBU-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide (CAS 1105242-41-8) is a synthetic small molecule with a molecular formula of C20H23N3O4 and a molecular weight of 369.41 g/mol . This benzamide derivative features a complex structure incorporating a 1,2-dihydropyridin-2-one core and a morpholine ring, a combination frequently explored in medicinal chemistry for its potential to interact with biological targets. The calculated properties of this compound include an XLogP3 of 1 and a topological polar surface area of 79 Ų, which provide insight into its likely solubility and permeability characteristics . Compounds with this specific molecular scaffold, particularly those containing the dihydropyridin-2-one and morpholine motifs, have demonstrated significant research value in early-stage drug discovery. Specifically, analogous structures have been investigated as key intermediates or core scaffolds in the development of potent and selective kinase inhibitors . For instance, research published in peer-reviewed journals has utilized similar chemical frameworks to develop irreversible inhibitors for enzymes like Bruton's tyrosine kinase (BTK), which is a critical target in oncology and immunology research . The presence of the benzamide group and the morpholine-carbonyl moiety in this compound suggests potential for similar applications, making it a valuable chemical tool for researchers probing specific enzymatic pathways or working in structure-activity relationship (SAR) studies. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

3,4-dimethyl-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxopyridin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-13-4-5-15(10-14(13)2)18(24)21-17-11-16(12-22(3)20(17)26)19(25)23-6-8-27-9-7-23/h4-5,10-12H,6-9H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZUMJPLSQYNSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CN(C2=O)C)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dimethyl-N-(1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a benzamide structure with several functional groups, including a dimethyl group at the 3 and 4 positions of the benzene ring and a pyridinyl moiety containing a morpholine carbonyl substituent. The unique combination of these structural elements suggests a diverse range of interactions within biological systems.

Chemical Structure

The chemical formula for this compound is C17H25N3O4C_{17}H_{25}N_{3}O_{4}, and its molecular weight is approximately 335.4 g/mol. The presence of the dihydropyridine structure is particularly noteworthy, as it contributes to the compound's potential medicinal properties.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Similar compounds have shown efficacy against various cancer cell lines, including solid tumors and hematological malignancies.
  • Protein Kinase Inhibition : The compound may act as an inhibitor for several receptor tyrosine kinases, which are crucial in cancer progression and treatment.

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesBiological Activity
5-(morpholin-4-carbonyl)-2-pyridinoneContains morpholine and pyridineAnticancer activity
3-(morpholinomethyl)benzamideSimilar benzamide structureProtein kinase inhibition
4-(dimethylamino)-N-(pyridin-2-carbonyl)benzamideContains a pyridine and amide linkageAntitumor properties

The mechanism by which this compound exerts its biological effects may involve:

  • Binding Affinity : The specific combination of substituents enhances its binding affinity towards certain biological targets.
  • Dual Functionality : As both an amide and a dihydropyridine, the compound can engage in diverse interactions that modulate cellular pathways.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For instance:

  • A study reported that related compounds exhibited moderate to significant anti-proliferative activity against various cancer cell lines at concentrations ranging from 0.1 to 100 μM .

Docking Studies

Molecular docking studies have been conducted to predict how this compound interacts with target proteins. The findings suggest that the compound can effectively bind to active sites of several kinases involved in cancer signaling pathways, potentially leading to therapeutic applications.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The compound’s key structural elements are compared below with analogs from literature and patents:

Compound Core Structure Substituents Biological Relevance
Target Compound Dihydropyridinone 3,4-Dimethylbenzamide; 5-(morpholine-4-carbonyl) Potential kinase inhibition (hypothesized)
4-tert-Butyl-N-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(morpholine-4-carbonyl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide Dihydropyridazine 4-tert-Butylbenzamide; pyridinyl-morpholine BTK inhibitor (confirmed)
7-Chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide Dihydropyridinone Benzo[d][1,3]dioxole-carboxamide; azetidine-cyclohexyl Crystalline form (patented)
N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide Naphthyridinone Adamantyl substituent; pentyl chain Antiviral activity (reported)

Key Observations :

  • The target compound’s dihydropyridinone core is shared with the patented benzo[d][1,3]dioxole derivative , but differs in the carboxamide substituent.
  • The morpholine-carbonyl group is a critical solubility-enhancing feature, analogous to the BTK inhibitor in .
  • Adamantyl and azetidine substituents in analogs (e.g., ) suggest broader structural diversity for tuning target selectivity.

Crystallographic and Computational Analysis

  • Crystallography: Tools like SHELX and WinGX are critical for resolving dihydropyridinone derivatives’ crystal structures. The patented compound in highlights the importance of crystalline forms for stability and bioavailability.
  • Docking Studies : The morpholine group’s role in hydrogen bonding (e.g., with kinase ATP pockets) is inferred from the BTK inhibitor complex (PDB: 6BIK) .

Q & A

Q. Methodological Answer :

  • Thin-layer chromatography (TLC) : Use silica gel plates with a mobile phase (e.g., ethyl acetate/hexane, 3:7) to track intermediate formation. Spot retention factor (Rf) discrepancies indicate impurities .
  • High-performance liquid chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify purity. A retention time shift ≥0.5 min suggests structural deviations .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) to validate the target compound versus byproducts .

Advanced: How to design experiments assessing the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify breakdown products using LC-MS .
  • Thermal stability : Conduct thermogravimetric analysis (TGA) at 25–200°C to determine decomposition thresholds. Pair with differential scanning calorimetry (DSC) for phase transitions .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using spectroscopic methods .

Q. Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding between the morpholine-carbonyl group and catalytic lysine residues .
  • Quantum mechanical calculations : Density functional theory (DFT) at the B3LYP/6-31G* level predicts electron density distribution, highlighting reactive sites (e.g., oxo-dihydropyridine ring) .
  • Comparative SAR : Synthesize analogs with modified substituents (e.g., replacing methyl groups with halogens) and correlate bioactivity (IC₅₀) with computational descriptors .

Basic: What purification techniques are effective for isolating this compound?

Q. Methodological Answer :

  • Recrystallization : Use ethanol or acetonitrile as solvents. Slow cooling (2°C/min) enhances crystal purity .
  • Column chromatography : Silica gel (200–300 mesh) with gradient elution (hexane → ethyl acetate) removes polar byproducts. Collect fractions with ≥95% HPLC purity .
  • Flash chromatography : Optimize solvent ratios for rapid separation while maintaining resolution .

Advanced: How to resolve contradictions in bioactivity data across studies?

Q. Methodological Answer :

  • Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays .
  • Meta-analysis : Pool data from multiple studies and apply statistical models (e.g., random-effects regression) to account for inter-lab variability .
  • Orthogonal validation : Confirm activity using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization) .

Advanced: What experimental designs are suitable for studying metabolic pathways?

Q. Methodological Answer :

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at 3,4-dimethylbenzamide) .
  • Isotopic labeling : Synthesize a ¹³C-labeled analog to track metabolic fate via NMR or mass spectrometry .
  • CYP enzyme inhibition : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint involved enzymes .

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